Methyl 2-methylcyclobutane-1-carboxylate Methyl 2-methylcyclobutane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 14132-44-6
VCID: VC20993907
InChI: InChI=1S/C7H12O2/c1-5-3-4-6(5)7(8)9-2/h5-6H,3-4H2,1-2H3
SMILES: CC1CCC1C(=O)OC
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

Methyl 2-methylcyclobutane-1-carboxylate

CAS No.: 14132-44-6

Cat. No.: VC20993907

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methylcyclobutane-1-carboxylate - 14132-44-6

Specification

CAS No. 14132-44-6
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name methyl 2-methylcyclobutane-1-carboxylate
Standard InChI InChI=1S/C7H12O2/c1-5-3-4-6(5)7(8)9-2/h5-6H,3-4H2,1-2H3
Standard InChI Key IPLXTRMYBBOEKU-UHFFFAOYSA-N
SMILES CC1CCC1C(=O)OC
Canonical SMILES CC1CCC1C(=O)OC

Introduction

Chemical Structure and Identification

Methyl 2-methylcyclobutane-1-carboxylate (C₇H₁₂O₂) consists of a cyclobutane core with a methyl group at the 2-position and a methyl carboxylate group at the 1-position. The compound exhibits significant stereochemical diversity due to the presence of two stereogenic centers in the cyclobutane ring.

Basic Structural Parameters

The compound contains a cyclobutane ring with:

  • A methyl substituent at position 2

  • A methyl carboxylate (COOCH₃) group at position 1

  • Molecular weight: 128.17 g/mol

Stereochemical Configuration

The presence of two stereogenic centers at positions 1 and 2 gives rise to multiple stereoisomers:

ConfigurationInChI KeySpecific Rotation
(1R,2S)IPLXTRMYBBOEKU-NTSWFWBYSA-NNot reported
(1R,2R)IPLXTRMYBBOEKU-PHDIDXHHSA-NNot reported
(1S,2R)Enantiomer of (1R,2S)Mirror image value
(1S,2S)Enantiomer of (1R,2R)Mirror image value

Physical and Chemical Properties

The physical and chemical properties of methyl 2-methylcyclobutane-1-carboxylate are influenced by its cyclobutane ring structure and functional group orientation.

PropertyValueReference
Molecular Weight128.17 g/molComputed
Physical StateLikely liquid at room temperatureInferred from similar esters
Boiling PointNot specifically reported-
Melting PointNot specifically reported-

Chemical Reactivity

The chemical reactivity of methyl 2-methylcyclobutane-1-carboxylate is determined by:

  • The strain energy of the cyclobutane ring, which can facilitate ring-opening reactions

  • The ester functionality, which is susceptible to hydrolysis, transesterification, and reduction

  • The methyl group at the 2-position, which can participate in substitution and elimination reactions

Synthesis Methods

The synthesis of methyl 2-methylcyclobutane-1-carboxylate can be approached through several routes, drawing from methodologies used for related cyclobutane carboxylates.

Stereoselective Synthesis

The stereocontrolled synthesis of specific isomers, such as methyl (1R,2S)-2-methylcyclobutane-1-carboxylate and methyl (1R,2R)-2-methylcyclobutane-1-carboxylate, typically involves:

  • Starting with racemic or enantiopure precursors

  • Employing stereoselective hydrogenation of exocyclic double bonds

  • Using appropriate catalysts and reaction conditions to control stereochemistry

Research on related compounds indicates that the stereochemical outcome of hydrogenation reactions can be controlled by the functional groups attached to the cyclobutane skeleton .

Spectroscopic Characterization

The structural confirmation and purity assessment of methyl 2-methylcyclobutane-1-carboxylate rely on various spectroscopic techniques.

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegration
-OCH₃~3.7-3.8Singlet3H
Cyclobutane CH~2.7-3.0Multiplet1H
CH₃ on cyclobutane~1.0-1.1Doublet3H
Cyclobutane CH₂~1.2-2.3Complex multiplets4H

Infrared Spectroscopy

Expected characteristic IR absorption bands include:

  • C=O stretching: ~1720-1740 cm⁻¹

  • C-O stretching: ~1200-1250 cm⁻¹

  • C-H stretching (cyclobutane): ~2850-2950 cm⁻¹

Structural Comparison with Related Compounds

The structural features of methyl 2-methylcyclobutane-1-carboxylate can be contextualized by comparing it with related cyclobutane derivatives.

Comparison with Related Carboxylates

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Methyl 2-methylcyclobutane-1-carboxylateC₇H₁₂O₂128.17Reference compound
2-Methylcyclobutane-1-carboxylic acidC₆H₁₀O₂114.14Lacks methyl ester group
Methyl 1-cyano-2-methylcyclobutane-1-carboxylateC₈H₁₁NO₂153.18Contains additional cyano group at position 1
Methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylateC₉H₁₆O₄188.22Contains dimethoxy groups at position 3

Applications and Significance

Synthetic Intermediates

Methyl 2-methylcyclobutane-1-carboxylate serves as a valuable synthetic intermediate in organic synthesis due to:

  • The strain energy of the cyclobutane ring, which can be harnessed in ring-opening reactions

  • The presence of functional groups that enable various transformations

  • The stereochemical complexity that allows for stereoselective synthesis of more complex molecules

Building Blocks for Bioactive Compounds

Cyclobutane-containing compounds, including derivatives of methyl 2-methylcyclobutane-1-carboxylate, have potential applications in medicinal chemistry:

  • As conformationally restricted analogs of linear compounds

  • As scaffolds for the development of novel pharmaceuticals

  • As precursors for the synthesis of natural product analogs

Research in Strained Ring Systems

The study of methyl 2-methylcyclobutane-1-carboxylate contributes to fundamental understanding of:

  • Stereochemical control in strained ring systems

  • Reactivity patterns of cyclobutane derivatives

  • Structure-property relationships in small ring compounds

Future Research Directions

Several promising research avenues for methyl 2-methylcyclobutane-1-carboxylate include:

Stereochemical Investigations

Further research into stereoselective synthesis methods could enable:

  • Improved access to specific stereoisomers

  • Development of enantioselective catalytic processes

  • Exploration of diastereomeric relationships and their influence on reactivity

Expanded Applications

Potential applications that merit investigation include:

  • Use as building blocks for natural product synthesis

  • Development of novel materials with unique properties

  • Exploration as conformationally restricted bioisosteres in medicinal chemistry

Computational Studies

Theoretical investigations could provide valuable insights into:

  • Ring strain energy and its contribution to reactivity

  • Conformational analysis of the cyclobutane ring

  • Prediction of spectroscopic properties and reaction pathways

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator